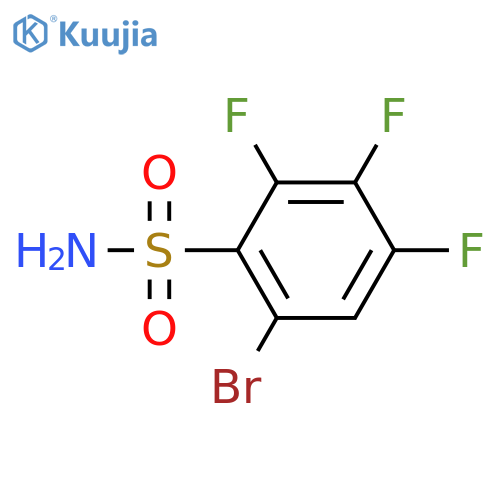Cas no 1208075-49-3 (6-Bromo-2,3,4-trifluorobenzene sulfonamide)

1208075-49-3 structure
商品名:6-Bromo-2,3,4-trifluorobenzene sulfonamide
CAS番号:1208075-49-3
MF:C6H3BrF3NO2S
メガワット:290.057729959488
MDL:MFCD12026242
CID:4577468
6-Bromo-2,3,4-trifluorobenzene sulfonamide 化学的及び物理的性質
名前と識別子
-
- 6-bromo-2,3,4-trifluorobenzenesulfonamide
- 6-Bromo-2,3,4-trifluorobenzene sulfonamide
-
- MDL: MFCD12026242
- インチ: 1S/C6H3BrF3NO2S/c7-2-1-3(8)4(9)5(10)6(2)14(11,12)13/h1H,(H2,11,12,13)
- InChIKey: ANNJYFGTYFKCML-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=C(Br)C=C(F)C(F)=C1F
計算された属性
- せいみつぶんしりょう: 288.902
- どういたいしつりょう: 288.902
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5A^2
6-Bromo-2,3,4-trifluorobenzene sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 038057-5g |
6-Bromo-2,3,4-trifluorobenzene sulfonamide |
1208075-49-3 | 5g |
$1823.00 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718487-1g |
6-Bromo-2,3,4-trifluorobenzenesulfonamide |
1208075-49-3 | 98% | 1g |
¥4855.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589393-1g |
6-Bromo-2,3,4-trifluorobenzenesulfonamide |
1208075-49-3 | 97% | 1g |
¥3969.0 | 2023-04-05 |
6-Bromo-2,3,4-trifluorobenzene sulfonamide 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
1208075-49-3 (6-Bromo-2,3,4-trifluorobenzene sulfonamide) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
